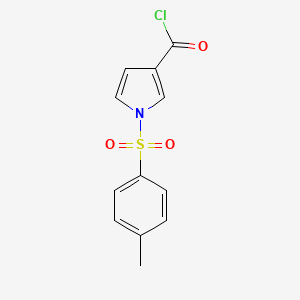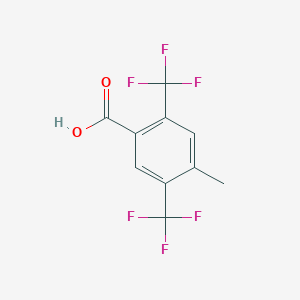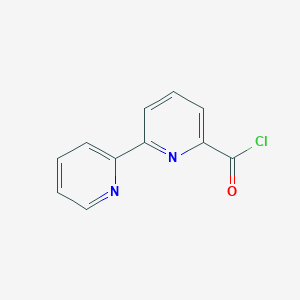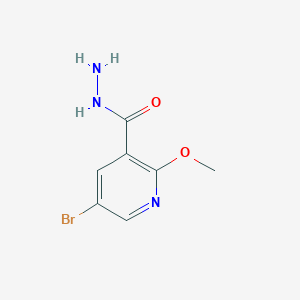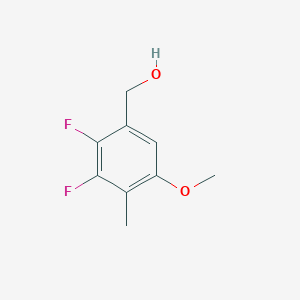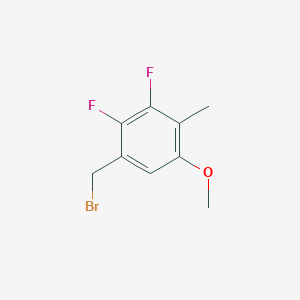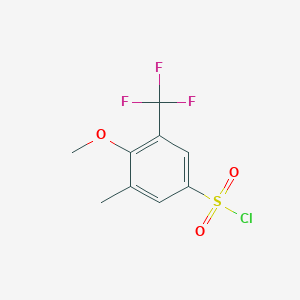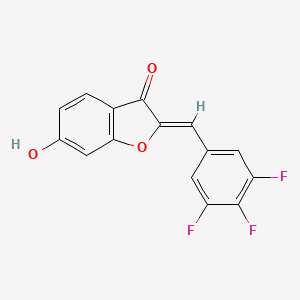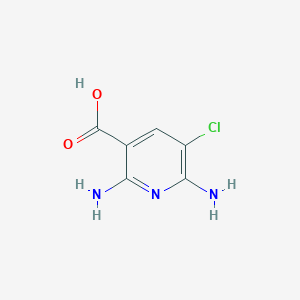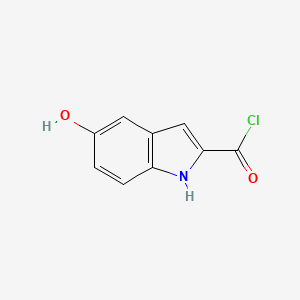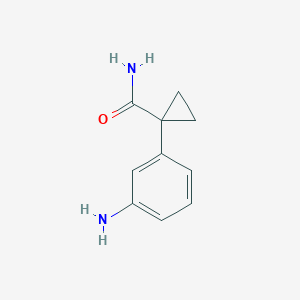
1-(3-アミノフェニル)シクロプロパンカルボキサミド
概要
説明
1-(3-Aminophenyl)cyclopropanecarboxamide is a cyclic organic compound with the molecular formula C10H12N2O. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group.
科学的研究の応用
1-(3-Aminophenyl)cyclopropanecarboxamide has diverse applications in scientific research:
作用機序
Target of Action
This compound is primarily used for research and development purposes , and further studies are needed to identify its specific targets and their roles.
Mode of Action
Cyclopropane derivatives, a class of compounds to which 1-(3-aminophenyl)cyclopropanecarboxamide belongs, are known to react with double bonds in alkenes or cycloalkenes . This reaction could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
As a cyclopropane derivative, it may be involved in reactions with alkenes or cycloalkenes , which could potentially affect various biochemical pathways
Action Environment
The action, efficacy, and stability of 1-(3-Aminophenyl)cyclopropanecarboxamide can be influenced by various environmental factors These factors could include temperature, pH, and the presence of other molecules in the environment
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor at elevated temperatures (200 to 260°C) and pressures (10 to 100 bar) in the absence of a catalyst or solvent. This process yields cyclopropanecarboxamide, which can then be further reacted with 3-aminophenyl derivatives to obtain the desired compound .
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)cyclopropanecarboxamide typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-(3-Aminophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
類似化合物との比較
- 1-(4-Aminophenyl)cyclopropanecarboxamide
- 1-(2-Aminophenyl)cyclopropanecarboxamide
- Cyclopropanecarboxamide derivatives with different substituents on the phenyl ring
Uniqueness: 1-(3-Aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups provides distinct properties compared to its isomers and other derivatives .
特性
IUPAC Name |
1-(3-aminophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCJLPQSTQGHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

